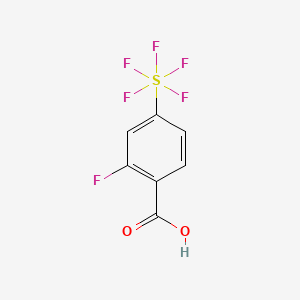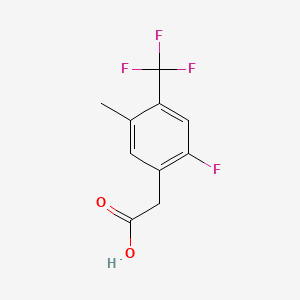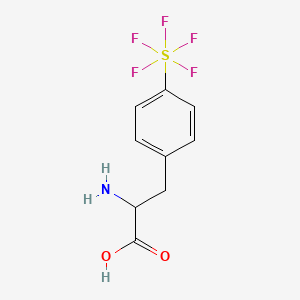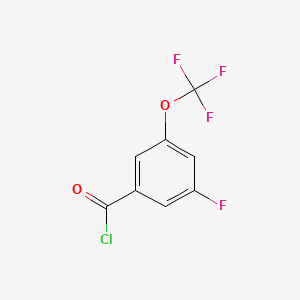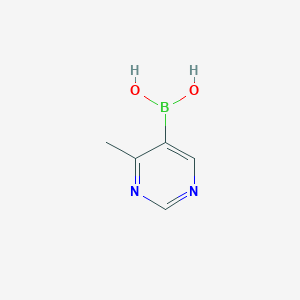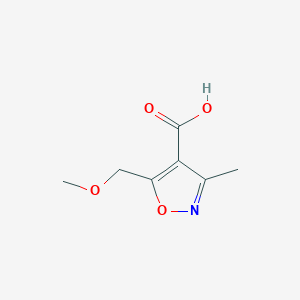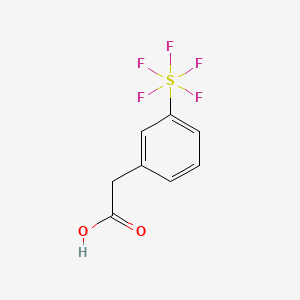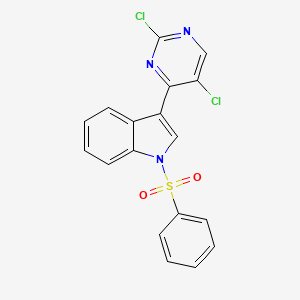
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
Overview
Description
The compound “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” is a chemical compound with the molecular formula C18H11Cl2N3O2S. It has a molecular weight of 404.27 . This compound is used in scientific research and finds applications in various fields, such as medicinal chemistry and drug development.
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” is defined by its IUPAC name and InChI code. The IUPAC name is 3-(2,5-dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole and the InChI code is 1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” include a molecular weight of 404.27 and a molecular formula of C18H11Cl2N3O2S . It is a solid compound that should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound and its derivatives have been actively researched for their potential pharmacological properties. A study discussed the synthesis of various derivatives of indole and evaluated them for analgesic and anti-inflammatory activities. Specifically, derivatives like 6-(indol-2-yl)-pyrimidine-2-amines showed promising analgesic and anti-inflammatory activities with reduced ulcerogenic action, suggesting their potential in developing safer therapeutic agents (Rajashree & Harinath, 2011).
Biological Activity and Synthetic Applications
The indole nucleus is a crucial element in numerous natural and synthetic molecules with significant biological activity, often related to anti-tumor and anti-inflammatory activities. These properties are attributed to the interactions of these molecules with DNA and proteins. For instance, a study synthesized a compound featuring the indole nucleus and performed Hirshfeld surface analysis and DFT calculations to analyze its properties and interactions. This not only highlighted the compound's biological potential but also its synthetic utility in medicinal chemistry (Geetha et al., 2019).
Antidiabetic Activity
Certain indole derivatives have been synthesized and evaluated for their potential as antidiabetic agents. For example, compounds like 2-(phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid and its variants were tested in vivo and showed potent antidiabetic activity, highlighting the therapeutic potential of these indole derivatives in treating diabetes (Choudhary et al., 2011).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of indole derivatives. Pyrimidino derivatives incorporating the indole nucleus have demonstrated potent antimicrobial activities, indicating a synergistic effect when indole and benzene nuclei are combined in a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017). Additionally, novel indole derivatives have been synthesized and evaluated for their antioxidant activities, with some showing promising results, suggesting their potential in oxidative stress-related therapeutic applications (Aziz et al., 2021).
Safety And Hazards
The safety data sheet for “3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole” indicates that it may be harmful if swallowed and may cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGZYGEBQECGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743588 | |
| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
882562-40-5 | |
| Record name | 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)




